

Protocol for In Vitro Cell Viability Assay with Lisavanbulin Dihydrochloride

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Compound of Interest		
Compound Name:	Lisavanbulin dihydrochloride	
Cat. No.:	B608594	Get Quote

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Application Notes

Lisavanbulin dihydrochloride, a prodrug of the potent microtubule-destabilizing agent avanbulin, has demonstrated significant anti-tumor activity in various preclinical cancer models. [1][2] Its mechanism of action involves binding to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization.[3] This disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4]

This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with **Lisavanbulin dihydrochloride** using common colorimetric (MTT) and luminescent (CellTiter-Glo®) assays. The provided methodologies are adaptable for various cancer cell types, with a particular focus on glioblastoma and ovarian cancer, where Lisavanbulin has undergone clinical investigation.[3]

Data Presentation

The anti-proliferative activity of avanbulin, the active metabolite of Lisavanbulin, has been quantified across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the potency of the compound.



Cell Line Type	Number of Cell Lines	Assay	Incubation Time	Median IC50 (nM)	Reference
Diffuse Large B-cell Lymphoma (DLBCL)	26	MTT	72 hours	11	[5]

Note: While preclinical studies have shown Lisavanbulin's activity in glioblastoma and ovarian cancer models, specific public domain IC50 values for a wide range of these cell lines are not readily available. The data from DLBCL cell lines is presented to indicate the potent nanomolar activity of the active compound.

Signaling Pathway

The primary mechanism of action of Lisavanbulin's active form, avanbulin, is the disruption of microtubule dynamics, which leads to the activation of the Spindle Assembly Checkpoint (SAC). This signaling pathway ensures the fidelity of chromosome segregation during mitosis.



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Caption: Mechanism of action of Lisavanbulin via microtubule destabilization and activation of the Spindle Assembly Checkpoint.

Experimental Protocols

Below are detailed protocols for two common cell viability assays. It is recommended to optimize cell seeding density and Lisavanbulin concentration range for each specific cell line.



MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

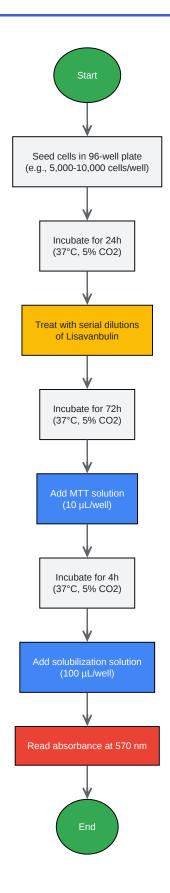
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Lisavanbulin dihydrochloride
- Selected cancer cell line (e.g., U87-MG for glioblastoma, OVCAR-3 for ovarian cancer)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
- 96-well flat-bottom plates
- Multichannel pipette
- Microplate reader

Experimental Workflow (MTT Assay):





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Caption: Workflow for the MTT cell viability assay.



Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Include wells with medium only for blank measurements.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
- Drug Preparation: Prepare a stock solution of Lisavanbulin dihydrochloride in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 μM).
- Treatment: Remove the medium from the wells and add 100 µL of the prepared Lisavanbulin dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
- MTT Addition: Add 10 μL of 5 mg/mL MTT solution to each well.
- Incubation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.

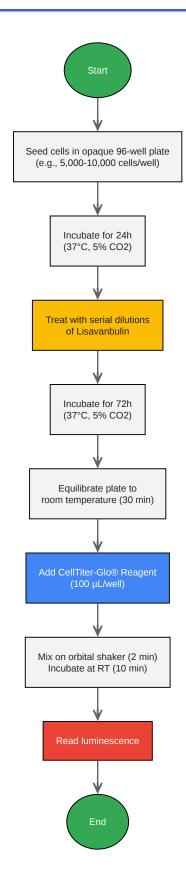
Materials:



- Lisavanbulin dihydrochloride
- Selected cancer cell line
- Complete cell culture medium
- CellTiter-Glo® Reagent
- Opaque-walled 96-well plates (white or black)
- Multichannel pipette
- Luminometer

Experimental Workflow (CellTiter-Glo® Assay):





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Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.



Procedure:

- Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Include wells with medium only for background measurements.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Drug Preparation and Treatment: Prepare and add Lisavanbulin dilutions as described in the MTT assay protocol (steps 3 and 4).
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
- Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
- Reagent Addition: Add 100 μL of CellTiter-Glo® Reagent to each well.
- Mixing and Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a luminometer.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

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